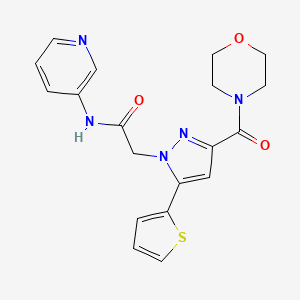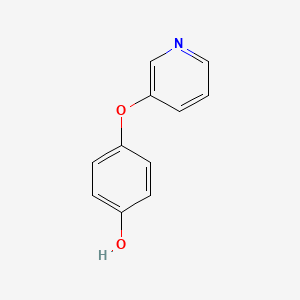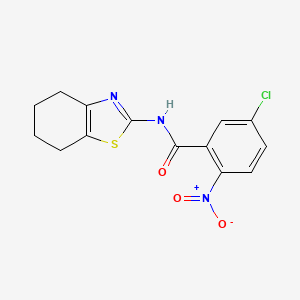
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-
Übersicht
Beschreibung
Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it an attractive candidate for use in various research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Metal Complexation
The synthesis of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-, and its complexation with metal ions represent a significant area of study. A novel vic-dioxime ligand derived from this compound has been synthesized, showing potential for complexation with various transition metal ions. This complexation leads to structures confirmed by spectral data and elemental analysis, indicating the ligand's bidentate nature and its potential for forming 1:1 and 2:1 complexes with metals like Cu(II), Ni(II), Zn(II), and Cd(II). These complexes have been explored for their antimicrobial activity against fungi and other microorganisms, suggesting applications in the development of new antimicrobial agents (Kurtoglu, et al., 2008).
Interaction with DNA
Further research into the DNA-binding properties of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)-derived compounds has revealed their potential in the field of medicinal chemistry. These studies have shown that certain derivatives exhibit strong intercalation with DNA, demonstrating significant binding affinities towards both calf thymus DNA and G-quadruplex DNA. This interaction suggests the potential for these compounds to be developed as ligands for therapeutic purposes, targeting DNA for the treatment of various diseases (Wei, et al., 2013).
Potential in Organic Electronics
The incorporation of Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- into naphthalene diimide (NDI) derivatives has also been explored for applications in organic electronics. NDI derivatives have been studied for their potential use in organic field-effect transistors (OFETs), with modifications in the molecular structure leading to variations in electron mobility and polymer crystallinity. This research demonstrates the possibility of using Ethanimidamide, N-hydroxy-2-(2-naphthalenylsulfonyl)- derivatives to develop new materials for electronic devices, highlighting the compound's versatility and potential for innovation in material science (Durban, et al., 2010).
Eigenschaften
IUPAC Name |
N'-hydroxy-2-naphthalen-2-ylsulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-12(14-15)8-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGNNHPKGSZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)

![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)




![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)

